1-(4-Pyridinyl)-4-piperidinecarboxaldehyde
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Overview
Description
1-(Pyridin-4-yl)piperidine-4-carbaldehyde is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-yl)piperidine-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with piperidine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-pyridinecarboxaldehyde and piperidine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at an elevated temperature.
Procedure: The mixture is heated, and the reaction is monitored until the formation of 1-(pyridin-4-yl)piperidine-4-carbaldehyde is complete.
Industrial Production Methods
In an industrial setting, the production of 1-(pyridin-4-yl)piperidine-4-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid.
Reduction: 1-(Pyridin-4-yl)piperidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(Pyridin-4-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(pyridin-4-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Pyridin-4-yl)piperidine-4-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Another heterocyclic compound with a piperidine ring, used in the synthesis of various bioactive molecules.
Pyridinecarboxaldehyde Derivatives: Compounds with similar structures but different substituents on the pyridine ring, which can lead to different biological activities.
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Uniqueness: : The presence of both a pyridine and a piperidine ring in 1-(pyridin-4-yl)piperidine-4-carbaldehyde provides a unique scaffold that can be modified to enhance its biological activity and selectivity. This dual-ring structure allows for diverse chemical modifications and the potential for developing novel therapeutics .
Biological Activity
1-(4-Pyridinyl)-4-piperidinecarboxaldehyde is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity, synthesis methods, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O, with a molecular weight of approximately 190.25 g/mol. The compound features a pyridine ring and a piperidine ring linked by an aldehyde functional group, which contributes to its chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, particularly in models of neurodegenerative diseases. The structural similarity to donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment, suggests potential utility in cognitive enhancement.
- Kinase Inhibition : Studies on related piperidine derivatives indicate that they can act as inhibitors of various kinases, which are crucial in cancer signaling pathways. This suggests that this compound may also inhibit specific kinases, contributing to its pharmacological profile.
Case Studies and Research Findings
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(2-Pyridinyl)-4-piperidinecarboxaldehyde | Similar pyridine and piperidine structure | Different substitution pattern affecting reactivity |
1-(3-Pyridinyl)-4-piperidinecarboxaldehyde | Another positional isomer | May exhibit distinct biological activities |
2-Amino-5-(pyridin-4-yl)pentanoic acid | Contains an amino group | Potentially more polar, affecting solubility |
N-benzyl-4-piperidinecarboxaldehyde | Benzyl substitution on piperidine | Enhanced lipophilicity may affect pharmacokinetics |
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
LFTFFXKPZHVCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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